N-(2,4-dibromophenyl)-4-ethylbenzenesulfonamide
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Overview
Description
N-(2,4-dibromophenyl)-4-ethylbenzenesulfonamide is an organic compound characterized by the presence of bromine atoms on the phenyl ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)-4-ethylbenzenesulfonamide typically involves the reaction of 2,4-dibromoaniline with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dibromophenyl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the sulfonamide group.
Scientific Research Applications
N-(2,4-dibromophenyl)-4-ethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(2,4-dibromophenyl)-4-ethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dibromophenyl)acetamide
- N-(2,4-dibromophenyl)benzamide
- N-(2,4-dibromophenyl)pyren-1-amine
Uniqueness
N-(2,4-dibromophenyl)-4-ethylbenzenesulfonamide is unique due to the presence of both bromine atoms and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H13Br2NO2S |
---|---|
Molecular Weight |
419.1 g/mol |
IUPAC Name |
N-(2,4-dibromophenyl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C14H13Br2NO2S/c1-2-10-3-6-12(7-4-10)20(18,19)17-14-8-5-11(15)9-13(14)16/h3-9,17H,2H2,1H3 |
InChI Key |
CRPGZOLBDAQZBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
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